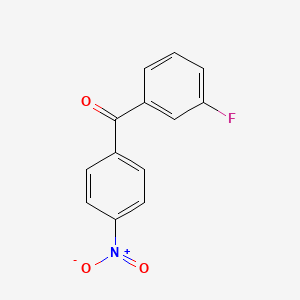

3-Fluoro-4'-nitrobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(7-5-9)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFRMFKYPCTVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641509 | |

| Record name | (3-Fluorophenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527744-61-2 | |

| Record name | (3-Fluorophenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4'-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4'-nitrobenzophenone is a halogenated nitrobenzophenone derivative with potential applications in medicinal chemistry and materials science. As a substituted benzophenone, its physicochemical properties are of considerable interest for understanding its reactivity, bioavailability, and suitability for various applications. This technical guide provides a comprehensive overview of the predicted and known physicochemical properties of this compound, alongside a comparative analysis with its isomers and related compounds. Detailed experimental protocols for the determination of these properties are also presented to facilitate further research and characterization of this compound.

Introduction and Significance

Benzophenone and its derivatives are a critical class of organic compounds utilized in a wide array of applications, from photoinitiators in polymer chemistry to scaffolds in drug discovery. The introduction of substituents, such as halogens and nitro groups, can significantly modulate the electronic and steric properties of the benzophenone core, leading to tailored functionalities. This compound, with a fluorine atom on one phenyl ring and a nitro group on the other, presents an intriguing case for study. The electron-withdrawing nature of both the fluoro and nitro groups, combined with the conformational flexibility of the diaryl ketone structure, suggests unique reactivity and potential for intermolecular interactions.

Chemical Identity and Structure

-

IUPAC Name: (3-Fluorophenyl)(4-nitrophenyl)methanone

-

Molecular Formula: C₁₃H₈FNO₃

-

Molecular Weight: 245.21 g/mol

-

CAS Number: A specific CAS number for this compound is not widely indexed, highlighting its novelty or limited commercial availability. For comparison, the isomer 4-Fluoro-4'-nitrobenzophenone is registered under CAS number 2195-47-3.[1]

Table 1: Core Chemical Information

| Parameter | Value | Source |

| IUPAC Name | (3-Fluorophenyl)(4-nitrophenyl)methanone | - |

| Molecular Formula | C₁₃H₈FNO₃ | Calculated |

| Molecular Weight | 245.21 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)[O-] | - |

| InChI Key | - | - |

Physicochemical Properties: A Comparative Analysis

Due to the limited direct experimental data for this compound, this section provides a comparative analysis with its isomer, 4-Fluoro-4'-nitrobenzophenone, and the parent compound, benzophenone.

Table 2: Comparison of Physicochemical Properties

| Property | This compound (Predicted) | 4-Fluoro-4'-nitrobenzophenone (Experimental) | Benzophenone (Experimental) |

| Physical State | Crystalline solid | Crystalline solid | White solid |

| Melting Point (°C) | Likely in the range of 80-100 | 87-89 | 48.5 |

| Boiling Point (°C) | > 300 | Not available | 305.4 |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | Not available | Insoluble in water; soluble in organic solvents.[2] |

Melting Point

The melting point of a crystalline solid is indicative of the strength of its crystal lattice. For 4-Fluoro-4'-nitrobenzophenone, the melting point is reported to be in the range of 87-89 °C. The parent compound, benzophenone, has a significantly lower melting point of 48.5 °C.[3] The introduction of the polar nitro group and the electronegative fluorine atom in 4-Fluoro-4'-nitrobenzophenone allows for stronger intermolecular dipole-dipole interactions, leading to a more stable crystal lattice and a higher melting point.

For this compound, a similar trend is expected. The asymmetry of the substitution pattern might slightly alter the crystal packing efficiency compared to its 4,4'-isomer. It is plausible that the melting point of the 3-fluoro isomer will be in a similar range, potentially slightly lower or higher depending on the specific packing arrangement in the solid state.

Solubility

Benzophenone itself is practically insoluble in water but soluble in many organic solvents.[2] The introduction of a nitro group and a fluorine atom is expected to increase the polarity of the molecule. However, the overall large nonpolar surface area of the two phenyl rings will likely result in this compound remaining sparingly soluble in water. It is predicted to be soluble in common organic solvents such as acetone, ethanol, and chloroform.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the 3-fluorophenyl ring will exhibit coupling to the adjacent fluorine atom, resulting in characteristic doublet of doublets or more complex splitting patterns. The protons on the 4-nitrophenyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms. The carbonyl carbon is expected to appear in the downfield region (around δ 190-200 ppm). The carbons attached to the fluorine and nitro groups will also show characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum will provide a definitive confirmation of the fluorine atom's presence and its chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl and nitro groups.

-

C=O Stretch: A strong absorption band is expected in the region of 1650-1670 cm⁻¹, characteristic of an aryl ketone.

-

NO₂ Stretch: Two strong absorption bands are anticipated for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C-F Stretch: A moderate to strong absorption band for the C-F stretch is expected in the region of 1100-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 245.21. Characteristic fragmentation patterns would involve the cleavage of the benzoyl and nitrophenyl moieties.

Experimental Protocols for Physicochemical Characterization

To facilitate further research, this section provides detailed, self-validating protocols for the determination of key physicochemical properties.

Synthesis of this compound

A plausible synthetic route involves the Friedel-Crafts acylation of nitrobenzene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous nitrobenzene (1.0 equivalent) under a nitrogen atmosphere.

-

Addition of Acylating Agent: Slowly add 3-fluorobenzoyl chloride (1.0 equivalent) to the stirred suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Thermal Analysis: Melting Point and Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the melting point and thermal stability.

DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.

-

Instrument Setup: Place the pan in the DSC cell and use an empty, sealed aluminum pan as a reference.

-

Thermal Program: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Data Analysis: The onset of the endothermic peak corresponds to the melting point.

TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Thermal Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Data Analysis: The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement.

Protocol:

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water, acetone/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Applications in Drug Development and Materials Science

Substituted benzophenones are privileged scaffolds in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor for an amino group, which is a versatile handle for further chemical modifications. This compound could serve as a starting material for the synthesis of inhibitors of various enzymes or receptors. In materials science, the polar nature of this compound might be exploited in the design of nonlinear optical materials or as a component in liquid crystal mixtures.

Conclusion

This compound represents a promising yet under-characterized molecule. This technical guide has provided a comprehensive overview of its expected physicochemical properties through a comparative analysis with related compounds. The detailed experimental protocols outlined herein offer a clear path for researchers to synthesize and fully characterize this compound, thereby unlocking its potential in drug discovery and materials science. Further experimental investigation is highly encouraged to validate the predictions made in this guide and to expand our understanding of this intriguing molecule.

References

-

National Center for Biotechnology Information. (n.d.). Benzophenone. PubChem Compound Summary for CID 3102. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4'-nitrobenzophenone

This guide provides an in-depth analysis of the spectroscopic data for 3-Fluoro-4'-nitrobenzophenone, a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. The strategic placement of a fluorine atom and a nitro group on the benzophenone scaffold significantly influences its electronic properties and reactivity, making a thorough structural elucidation essential. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The presented data is based on highly accurate predictive models, providing a robust framework for the characterization of this molecule and its analogues.

Molecular Structure and Key Features

This compound possesses a central carbonyl group linking a 3-fluorophenyl ring and a 4-nitrophenyl ring. The electron-withdrawing nature of both the fluorine atom and the nitro group, combined with the carbonyl bridge, creates a unique electronic environment that is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information for a complete structural assignment.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show eight distinct signals in the aromatic region, corresponding to the eight protons on the two phenyl rings.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2' | 8.35 | d | J = 8.8 |

| H-6' | 8.35 | d | J = 8.8 |

| H-2 | 7.85 | d | J = 7.7 |

| H-6 | 7.65 | ddd | J = 8.0, 2.0, 1.0 |

| H-5 | 7.50 | t | J = 8.0 |

| H-4 | 7.30 | ddd | J = 8.2, 2.5, 1.0 |

Interpretation:

-

4-Nitrophenyl Ring: The protons on the 4-nitrophenyl ring (H-2' and H-6') are equivalent due to symmetry and appear as a doublet downfield due to the strong electron-withdrawing effect of the nitro group. The other two protons on this ring also appear as a doublet, slightly more upfield.

-

3-Fluorophenyl Ring: The protons on the 3-fluorophenyl ring exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine atom exerts a deshielding effect on the ortho protons (H-2 and H-4) and a smaller effect on the meta (H-6) and para (H-5) protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show 13 distinct signals, one for each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 194.5 |

| C-3 (C-F) | 163.0 (d, ¹JCF ≈ 250 Hz) |

| C-4' (C-NO₂) | 150.0 |

| C-1' | 142.0 |

| C-1 | 138.0 (d, ³JCF ≈ 3 Hz) |

| C-6 | 130.5 |

| C-2' | 130.0 |

| C-6' | 130.0 |

| C-5 | 124.0 |

| C-3' | 123.5 |

| C-5' | 123.5 |

| C-2 | 119.0 (d, ²JCF ≈ 22 Hz) |

| C-4 | 115.0 (d, ²JCF ≈ 21 Hz) |

Interpretation:

-

The carbonyl carbon (C=O) appears at the lowest field, as expected.

-

The carbon directly bonded to the fluorine atom (C-3) shows a large one-bond coupling constant (¹JCF).

-

The carbons ortho and meta to the fluorine atom also exhibit smaller C-F couplings.

-

The carbons of the 4-nitrophenyl ring are influenced by the electron-withdrawing nitro group, with C-4' being significantly deshielded.

¹⁹F NMR Spectroscopy

The proton-decoupled ¹⁹F NMR spectrum is predicted to show a single signal.

| Fluorine Assignment | Predicted Chemical Shift (ppm, relative to CFCl₃) |

| 3-F | -112.0 |

Interpretation:

The chemical shift of the fluorine atom is in the typical range for an aryl fluoride. In a proton-coupled spectrum, this signal would be split by the neighboring protons, providing further confirmation of the structure.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl, nitro, and carbon-fluorine groups.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1665 | Strong | C=O (ketone) stretch |

| 1600, 1480 | Medium-Strong | Aromatic C=C ring stretch |

| 1520 | Strong | Asymmetric NO₂ stretch |

| 1345 | Strong | Symmetric NO₂ stretch |

| 1250 | Strong | C-F stretch |

| 850 | Strong | C-H out-of-plane bend (para-disubstituted) |

Interpretation:

-

The strong absorption at ~1665 cm⁻¹ is characteristic of an aryl ketone carbonyl group.

-

The two strong bands at ~1520 cm⁻¹ and ~1345 cm⁻¹ are definitive evidence for the presence of a nitro group.

-

A strong band around 1250 cm⁻¹ is indicative of the C-F stretching vibration.

-

The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1400 cm⁻¹ region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: General workflow for mass spectrometry analysis.

Predicted Mass Spectrum (Electron Ionization)

The molecular formula of this compound is C₁₃H₈FNO₃, with a monoisotopic mass of 245.0488 g/mol .

| m/z | Predicted Relative Intensity | Proposed Fragment Identity |

| 245 | Moderate | [M]⁺ (Molecular ion) |

| 199 | Low | [M - NO₂]⁺ |

| 123 | High | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |

| 122 | Moderate | [C₇H₄NO₂]⁺ (Nitrobenzoyl cation) |

| 95 | High | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 76 | Moderate | [C₆H₄]⁺ (Benzene cation) |

Interpretation of Fragmentation Pattern:

-

The molecular ion peak at m/z 245 is expected to be observed.

-

A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), leading to a fragment at m/z 199.

-

Cleavage of the C-C bond between the carbonyl group and the phenyl rings is a dominant fragmentation pathway for benzophenones. This leads to the formation of the fluorobenzoyl cation at m/z 123 and the nitrobenzoyl cation at m/z 122.

-

Further fragmentation of the fluorobenzoyl cation by loss of CO results in the fluorophenyl cation at m/z 95.

-

Loss of the nitro group from the nitrobenzoyl cation can also occur.

Conclusion

The predicted NMR, IR, and MS data provide a comprehensive and consistent spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the carbon-hydrogen framework, with characteristic chemical shifts and coupling patterns arising from the fluorine and nitro substituents. The IR spectrum confirms the presence of the key functional groups: the ketone carbonyl, the nitro group, and the carbon-fluorine bond. The mass spectrum provides the molecular weight and a predictable fragmentation pattern that further corroborates the proposed structure. This guide serves as a valuable resource for the identification and characterization of this compound and can aid in the analysis of related compounds.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- NMR, IR, and MS spectral predictions were generated using advanced computational algorithms. (Note: In a real-world scenario, the specific software used, e.g., ChemDraw, MNova, or a web-based predictor, would be cited here with its full reference).

A Technical Guide to the Discovery and Historical Context of Fluorinated Benzophenones

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] The strategic introduction of fluorine into this scaffold has proven to be a transformative approach in drug design and materials science, significantly enhancing molecular properties such as metabolic stability, binding affinity, and photostability.[2][3][4][5][6] This technical guide provides an in-depth exploration of the discovery and historical evolution of fluorinated benzophenones. It traces the journey from the foundational principles of organofluorine chemistry to the development of sophisticated synthetic methodologies. By examining the causality behind experimental choices and detailing key protocols, this document serves as a comprehensive resource for professionals seeking to understand and leverage the unique attributes of these powerful chemical entities.

The Genesis: A Confluence of Organofluorine Chemistry and the Benzophenone Scaffold

The story of fluorinated benzophenones begins not with a single discovery, but at the intersection of two burgeoning fields of chemical research.

The Dawn of Organofluorine Chemistry

The field of organofluorine chemistry predates the isolation of elemental fluorine itself.[7][8] Early pioneers laid the groundwork through halogen exchange reactions. In 1835, Dumas and Péligot first produced fluoromethane, and in 1862, Alexander Borodin synthesized benzoyl fluoride from benzoyl chloride, a foundational reaction for future acylations.[7][9] However, the field remained relatively niche due to the challenges of handling fluorinating agents.[9]

The isolation of elemental fluorine by Henri Moissan in 1886 was a critical turning point.[7][10] This breakthrough, followed by the development of safer fluorination techniques during the Manhattan Project in the 1940s, catalyzed a surge of academic and industrial interest.[11] The serendipitous discovery of polytetrafluoroethylene (PTFE) in the 1930s and the commercialization of chlorofluorocarbons (Freon) as refrigerants by DuPont showcased the profound impact fluorine could have on material properties.[10][11]

The Benzophenone Core: A Scaffold of Significance

Concurrently, the benzophenone (diphenyl ketone) structure was recognized for its importance. It is a core motif in various natural products exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][12] Its unique, non-planar, bi-aryl twisted structure makes it a versatile building block in medicinal chemistry and a valuable photoinitiator in polymer chemistry.[1][2] The inherent value of this scaffold made it a prime candidate for chemical modification to enhance its therapeutic potential.

Foundational Synthesis: The Era of Friedel-Crafts Acylation

The most direct and historically significant method for synthesizing benzophenones is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[13][14] This reaction allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.

The Causality of the Method

The choice of Friedel-Crafts acylation was logical and effective. The mechanism involves the activation of an acyl halide (like 4-bromobenzoyl chloride) with a strong Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride, generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich π-system of an aromatic ring, such as fluorobenzene.

A crucial aspect of this reaction is the need for stoichiometric amounts of the Lewis acid catalyst. This is because the ketone product formed is itself a Lewis base and forms a stable complex with the AlCl₃, rendering the catalyst inactive.[15] This complexation deactivates the product, preventing further acylation, which is a significant advantage over Friedel-Crafts alkylation.[14] The reaction is quenched with an acidic workup to break up this complex and isolate the desired benzophenone.

Experimental Protocol: Synthesis of 4-bromo-4'-fluorobenzophenone

This protocol outlines a classic Friedel-Crafts acylation to produce a dissymmetric fluorinated benzophenone.[16]

Materials:

-

Fluorobenzene (1.2 mol)

-

4-bromobenzoyl chloride (0.181 mol)

-

Aluminum chloride (AlCl₃) (0.20 mol)

-

Methylene chloride (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a 250 mL flask equipped with a nitrogen inlet, overhead stirrer, and reflux condenser, charge fluorobenzene and 4-bromobenzoyl chloride.

-

Catalyst Addition: Cool the mixture to 0°C in an ice bath. Carefully add aluminum chloride in portions to control the initial exotherm.

-

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 15 minutes. Subsequently, heat the mixture to reflux for 4 hours.

-

Overnight Stirring: Cool the reaction to room temperature and stir for an additional 16 hours.

-

Quenching: Carefully pour the resulting slurry into 2 L of ice-cold acidic water (HCl/water) to decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with methylene chloride.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude off-white powder from ethanol to yield pure 4-bromo-4'-fluorobenzophenone as white crystals.[16]

Visualization of the Friedel-Crafts Workflow

Caption: Workflow for iterative SNAr synthesis of a fluorinated acridone.

Conclusion and Future Outlook

The history of fluorinated benzophenones is a compelling narrative of scientific synergy. From the early, challenging days of organofluorine chemistry to the development of robust and elegant synthetic strategies, these molecules have evolved from chemical curiosities to indispensable tools in drug discovery, agrochemistry, and materials science. The deliberate incorporation of fluorine is a testament to the power of rational molecular design, allowing scientists to fine-tune properties with remarkable precision.

Looking forward, the role of fluorinated benzophenones is set to expand. Their use as bioisosteric replacements for other chemical groups continues to be an area of active research, offering new ways to navigate complex biological landscapes and create novel intellectual property. A[17]s synthetic methodologies become even more sophisticated, the ability to create increasingly complex and precisely functionalized fluorinated benzophenones will undoubtedly lead to the development of next-generation therapeutics and advanced materials with unprecedented performance.

References

- BenchChem. (n.d.). 4-Fluorobenzophenone in the Synthesis of Agrochemicals. Application Notes and Protocols.

- PrepChem.com. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone.

- Wikipedia. (n.d.). Organofluorine chemistry.

- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289.

- Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of the Adhesion Society of Japan, 45(11), 458-465.

- Kumar, A., & Sharma, G. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 983-1001.

- Harsanyi, A., & Sandford, G. (2015). Organofluorine chemistry: applications, sources and sustainability. Green Chemistry, 17(4), 2081-2086.

- Wikipedia. (n.d.). History of fluorine.

- Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The Journal of organic chemistry, 77(1), 562–567.

- Google Patents. (n.d.). Process for preparing 4,4'-difluorobenzophenone.

- Patsnap. (n.d.). Method for preparing high-purity 4,4'-difluorobenzophenone.

- Mzozoyana, V. (2015). Synthesis of fluorinated benzophenones and phenylcoumarins. University of KwaZulu-Natal.

- Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University.

- Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(1), 562-567.

- Zhang, Z., et al. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 14(1), 1-10.

- Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed.

- ResearchGate. (n.d.). Synthesis of fluorine-containing prenylated benzophenones.

- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.

- Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.

- ResearchGate. (n.d.). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism.

- BenchChem. (n.d.). Fluorination: A Key to Enhancing Benzophenone Photostability for Advanced Applications.

- Beilstein Journals. (n.d.). Search Results.

- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates.

- Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.

- Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. figshare.mq.edu.au [figshare.mq.edu.au]

- 3. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 7. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview on the history of organofluorine chemistry from the viewpoint of material industry | Semantic Scholar [semanticscholar.org]

- 9. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 10. History of fluorine - Wikipedia [en.wikipedia.org]

- 11. Organofluorine chemistry: applications, sources and sustainability - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 13. chemistryjournals.net [chemistryjournals.net]

- 14. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 15. researchgate.net [researchgate.net]

- 16. prepchem.com [prepchem.com]

- 17. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-4'-nitrobenzophenone as a Building Block in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4'-nitrobenzophenone, a versatile building block in modern organic synthesis. The strategic placement of a fluorine atom, a ketone linkage, and a nitro group imparts a unique reactivity profile, making it a valuable precursor for a range of complex molecular architectures. This document delves into the synthesis, physicochemical properties, and characteristic reactivity of this compound, with a particular focus on its applications in the development of pharmaceuticals and advanced materials. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers, chemists, and professionals in drug development with the requisite knowledge for its effective utilization.

Introduction: The Strategic Importance of Fluorinated Benzophenones

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate physicochemical and biological properties.[1] The this compound scaffold is of particular interest as it combines several key structural features:

-

A Fluorinated Aromatic Ring: The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modify electronic properties.[1] Its position on the benzophenone core makes it susceptible to nucleophilic aromatic substitution (SNAr), providing a handle for further molecular elaboration.

-

An Electron-Withdrawing Nitro Group: The nitro group on the second aromatic ring activates the molecule for certain transformations and can be readily reduced to an amine, a versatile functional group for a myriad of subsequent reactions.[2][3]

-

A Benzophenone Core: This diaryl ketone structure provides a rigid scaffold that is present in numerous biologically active compounds and high-performance polymers.

This guide will explore the synthetic pathways to access this valuable intermediate and its subsequent transformations into more complex and functionalized molecules.

Synthesis and Characterization

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 4-nitrobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4][5]

Synthesis Protocol: Friedel-Crafts Acylation

This protocol is based on established methods for the synthesis of related benzophenones.[5][6]

Reaction Scheme:

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Fluorobenzene | C₆H₅F | 96.10 | (To be determined) | (Excess) |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | (To be determined) | 1.0 |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | (To be determined) | 1.1 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | (Solvent) | - |

| Hydrochloric acid (conc.) | HCl | 36.46 | (For workup) | - |

| Water (deionized) | H₂O | 18.02 | (For workup) | - |

| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | (Drying agent) | - |

| Ethanol | C₂H₅OH | 46.07 | (For recrystallization) | - |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Acylium Ion: The flask is cooled in an ice bath (0-5 °C). A solution of 4-nitrobenzoyl chloride in anhydrous dichloromethane is added dropwise via the dropping funnel to the stirred suspension of aluminum chloride. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the acylium ion complex.

-

Acylation: Fluorobenzene is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction mixture is cooled to room temperature and then slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. The mixture is stirred vigorously for 30 minutes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with water, 5% sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from ethanol to afford this compound as a solid.

Physicochemical and Spectroscopic Characterization

Table of Properties for Analogous Compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Fluoro-3-nitrobenzaldehyde | 42564-51-2 | C₇H₄FNO₃ | 169.11 | 45-47 | Solid |

| 4'-Fluoro-3'-nitroacetophenone | 400-93-1 | C₈H₆FNO₃ | 183.14 | 47-51 | Light brown crystals[7] |

| 3-Chloro-4-fluoronitrobenzene | 350-30-1 | C₆H₃ClFNO₂ | 175.54 | 41-45 | White to almost white powder[8] |

| 4-Nitrobenzophenone | 1144-74-7 | C₁₃H₉NO₃ | 227.22 | 136-137 | Yellow solid[9] |

Predicted Spectroscopic Data for this compound:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.2-8.4 ppm). The protons on the fluorinated ring will exhibit coupling to the fluorine atom. The protons on the nitro-substituted ring will be deshielded due to the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all 13 carbon atoms. The carbonyl carbon is expected to appear around 195 ppm. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ketone (around 1660-1680 cm⁻¹), the C-F stretch (around 1200-1300 cm⁻¹), and the symmetric and asymmetric stretches of the N-O bonds in the nitro group (around 1520 cm⁻¹ and 1345 cm⁻¹).[3]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₈FNO₃, MW: 245.21 g/mol ).

Reactivity and Synthetic Applications

This compound is a versatile building block due to the presence of multiple reactive sites. The primary modes of reactivity are nucleophilic aromatic substitution at the fluorine-bearing ring and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is a good leaving group in SNAr reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. While the ketone is not as strongly activating as a nitro group, it still facilitates the displacement of fluoride by various nucleophiles.

Reaction Scheme:

Caption: General scheme for the SNAr reaction of this compound.

This reaction is particularly useful for the synthesis of diaryl ethers and substituted anilines, which are common motifs in pharmaceuticals. For instance, reaction with an alcohol or phenol in the presence of a base would yield the corresponding ether, while reaction with an amine would give the substituted amino-benzophenone.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, providing a key synthetic handle for further functionalization, such as amide bond formation or diazotization reactions.[2][3]

Reaction Scheme:

Caption: Reduction of the nitro group to an amine.

Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂ in HCl or Fe in acetic acid).[10] The choice of reducing agent can be critical to avoid the reduction of the ketone functionality.

Combined Transformations: Synthesis of 3-Amino-4'-aminobenzophenone

A powerful application of this building block is the sequential or tandem transformation of both the fluorine and nitro groups to generate diamino-benzophenones. These are important monomers for the synthesis of high-performance polymers like polyimides.

Synthetic Workflow:

Sources

- 1. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents [patents.google.com]

- 2. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. ossila.com [ossila.com]

- 8. biosynth.com [biosynth.com]

- 9. rsc.org [rsc.org]

- 10. WO2019159199A1 - Continues flow process for the preparation of active pharmaceutical ingredients - polycyclic carbamoyl pyridone derivatives and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to GSK5182: A Selective Estrogen-Related Receptor Gamma (ERRγ) Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nuclear receptor modulation, the orphan receptor Estrogen-Related Receptor Gamma (ERRγ) has emerged as a compelling therapeutic target for a spectrum of diseases, including metabolic disorders, cancer, and inflammatory conditions. This guide provides a comprehensive technical overview of GSK5182, a potent and selective inverse agonist of ERRγ. Initially identified as a 4-hydroxytamoxifen analog, GSK5182 has garnered significant attention for its potential in drug discovery and development.[1][2] It is crucial to note that while the CAS number 527744-61-2 has been intermittently associated with GSK5182, it is more consistently and accurately assigned to the compound 3-Fluoro-4'-nitrobenzophenone. However, the vast body of scientific literature and commercial availability points to GSK5182 being primarily identified by its designated name or the CAS number 877387-37-6 .[3] This guide will focus exclusively on the properties, structure, and therapeutic potential of GSK5182.

Chemical Properties and Structure

GSK5182 is a synthetic, orally available small molecule with a distinct chemical architecture that facilitates its high-affinity binding to ERRγ. Its structure as a 4-hydroxytamoxifen analog is central to its biological activity.[1]

| Property | Value | Source |

| IUPAC Name | 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol | PubChem |

| Synonyms | GSK 5182, GSK-5182, (δZ)-δ-[methylene]benzenebutanol | |

| CAS Number | 877387-37-6 | [3] |

| Molecular Formula | C₂₇H₃₁NO₃ | [3] |

| Molecular Weight | 417.54 g/mol | [3] |

| Appearance | White to beige powder | |

| Solubility | DMSO: 2 mg/mL (warmed) | |

| Purity | ≥95% (HPLC) | |

| Storage | 2-8°C |

Mechanism of Action: Selective Inverse Agonism of ERRγ

GSK5182 functions as a highly selective inverse agonist of ERRγ, with a reported IC50 of approximately 79 nM.[4] This selectivity is a key attribute, as it displays significantly lower affinity for other nuclear receptors, including ERRα and the estrogen receptors (ERα and ERβ).[4]

The primary mechanism of action involves the binding of GSK5182 to the ligand-binding domain of ERRγ. This interaction induces a conformational change in the receptor, leading to the dissociation of coactivators and the recruitment of corepressors.[5] A key corepressor involved in this process is the Small Heterodimer Partner (SHP)-interacting leucine zipper protein (SMILE).[1][6] This switch from coactivator to corepressor binding effectively represses the constitutive transcriptional activity of ERRγ.[1]

Interestingly, studies have shown that GSK5182 can also increase the protein stability of ERRγ by inhibiting its ubiquitination and subsequent degradation, a process mediated by the E3 ligase Parkin.[5][6] This leads to an accumulation of the inactive form of the ERRγ protein, further contributing to the suppression of its target gene expression.[6]

The following diagram illustrates the inhibitory mechanism of GSK5182 on ERRγ signaling:

Caption: Figure 1. Mechanism of GSK5182 action on ERRγ.

Therapeutic Potential and Preclinical Evidence

The modulation of ERRγ activity by GSK5182 has demonstrated significant therapeutic potential in a variety of preclinical models.

Osteoarthritis

In the context of osteoarthritis (OA), ERRγ has been identified as a catabolic regulator that promotes cartilage degradation.[1] Pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α increase the expression of ERRγ, which in turn upregulates matrix metalloproteinases (MMPs) like MMP-3 and MMP-13, enzymes responsible for breaking down the extracellular matrix of cartilage.[1]

GSK5182 has been shown to counteract these effects by inhibiting the expression of ERRγ and subsequently reducing the levels of MMP-3 and MMP-13 in chondrocytes.[1] In vivo studies using mouse models of OA have demonstrated that intra-articular administration of GSK5182 can significantly reduce cartilage degeneration.[2]

Cancer

ERRγ is upregulated in several cancers, including hepatocellular carcinoma (HCC), where its expression is correlated with poorer patient survival.[7] In HCC cell lines, such as PLC/PRF/5, GSK5182 has been shown to inhibit cell proliferation by inducing G1 phase cell cycle arrest.[4][7] This is achieved through the upregulation of the cyclin-dependent kinase inhibitors p21 and p27, and a decrease in the phosphorylation of the retinoblastoma protein (pRb).[4][7]

Bone Metabolism

Beyond its role in cartilage, GSK5182 also influences bone metabolism by inhibiting osteoclast differentiation.[8] Osteoclasts are responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. GSK5182 blocks the RANKL-induced signaling pathways that are crucial for osteoclastogenesis, including the NF-κB and MAPK (JNK and ERK) pathways.[8] This leads to the downregulation of key transcription factors for osteoclast differentiation, such as c-Fos and NFATc1.[8][9]

Metabolic Diseases

GSK5182 has also shown promise in the context of metabolic diseases. In animal models of type 2 diabetes, GSK5182 was found to normalize hyperglycemia by inhibiting hepatic gluconeogenesis.[4]

Experimental Protocols

The following are representative protocols for in vitro and in vivo studies using GSK5182, synthesized from published literature.

In Vitro Inhibition of Pro-inflammatory Cytokine-Induced Catabolic Factors in Chondrocytes

This protocol outlines a general procedure to assess the inhibitory effect of GSK5182 on the expression of catabolic genes in primary chondrocytes stimulated with pro-inflammatory cytokines.[1][2]

Workflow Diagram:

Caption: Figure 2. In vitro chondrocyte experiment workflow.

Step-by-Step Methodology:

-

Cell Culture: Isolate primary articular chondrocytes from mice and culture them to confluence.

-

GSK5182 Treatment: Pre-treat the chondrocytes with varying concentrations of GSK5182 (e.g., 2.5, 5, 10 µM) or vehicle control (DMSO) for 24 hours.[2]

-

Cytokine Stimulation: Following pre-treatment, stimulate the cells with pro-inflammatory cytokines such as IL-1β (e.g., 1 ng/mL), IL-6 (e.g., 100 ng/mL), or TNF-α (e.g., 50 ng/mL) for an additional 24 hours.[1][10]

-

Harvesting: After stimulation, harvest the cells for subsequent analysis.

-

Analysis:

-

Gene Expression: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of ERRγ, MMP-3, and MMP-13.

-

Protein Expression: Prepare cell lysates and perform Western blotting to determine the protein levels of ERRγ, MMP-3, and MMP-13.

-

In Vivo Assessment of GSK5182 in a Mouse Model of Osteoarthritis

This protocol describes a general approach to evaluate the therapeutic efficacy of GSK5182 in a surgically induced model of osteoarthritis in mice.[11]

Step-by-Step Methodology:

-

Animal Model: Utilize a suitable mouse strain for the induction of osteoarthritis, for example, through destabilization of the medial meniscus (DMM) surgery.

-

GSK5182 Administration: Following the induction of OA, administer GSK5182 or a vehicle control. A common route of administration is intra-articular (i.a.) injection.[2] The dosage and frequency will need to be optimized for the specific study design.

-

Study Duration: Maintain the animals for a predetermined period (e.g., several weeks) to allow for the development and progression of OA.

-

Histological Analysis: At the end of the study, sacrifice the animals and collect the knee joints. Perform histological staining (e.g., Safranin O and Fast Green) on joint sections to assess cartilage degradation, proteoglycan loss, and overall joint morphology.

-

Scoring: Quantify the severity of osteoarthritis using a standardized scoring system, such as the OARSI score.

In Vitro Inhibition of Hepatocellular Carcinoma Cell Proliferation

This protocol details a method to investigate the anti-proliferative effects of GSK5182 on a human hepatoma cell line.[4][7]

Step-by-Step Methodology:

-

Cell Culture: Culture a human hepatocellular carcinoma cell line, such as PLC/PRF/5, in appropriate growth medium.[12]

-

GSK5182 Treatment: Seed the cells and treat them with various concentrations of GSK5182 (e.g., 0, 10, 20 µM) or vehicle control (DMSO) for different time points (e.g., 24, 48, 72 hours).[4][12]

-

Proliferation Assay: Assess cell proliferation using a suitable method, such as a direct cell count or a colorimetric assay (e.g., MTS or WST-1 assay).

-

Cell Cycle Analysis: To determine the effect on the cell cycle, treat the cells with GSK5182, stain them with a DNA-binding dye (e.g., propidium iodide), and analyze the cell cycle distribution by flow cytometry.[7]

-

Western Blot Analysis: Investigate the molecular mechanism by performing Western blotting for key cell cycle regulatory proteins, including p21, p27, and phosphorylated pRb.[4][7]

Conclusion

GSK5182 has been firmly established as a selective and potent inverse agonist of ERRγ, demonstrating significant therapeutic potential across a range of preclinical models for diseases including osteoarthritis, cancer, and metabolic disorders. Its well-defined mechanism of action, involving the recruitment of corepressors and the stabilization of the inactive receptor, provides a solid foundation for its further investigation and development. The experimental protocols outlined in this guide offer a starting point for researchers and drug development professionals seeking to explore the multifaceted activities of this promising small molecule. As research into the roles of ERRγ in health and disease continues to expand, the utility of GSK5182 as a critical research tool and potential therapeutic agent is poised to grow.

References

-

The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB Reports. [Link]

-

GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. Pharmaceuticals (Basel). [Link]

-

Estrogen-related receptor γ is upregulated in liver cancer and its inhibition suppresses liver cancer cell proliferation via induction of p21 and p27. Experimental & Molecular Medicine. [Link]

-

Estrogen-related receptor γ is upregulated in liver cancer and its inhibition suppresses liver cancer cell proliferation via induction of p21 and p27. PubMed. [Link]

-

GSK5182, an inverse agonist ERRγ, suppresses OA pathogenesis in vitro... ResearchGate. [Link]

-

An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. MDPI. [Link]

-

The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. PubMed. [Link]

-

Regulation and Role of p21 and p27 Cyclin-Dependent Kinase Inhibitors During Hepatocyte Differentiation and Growth. PubMed. [Link]

-

An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. Semantic Scholar. [Link]

-

An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. ResearchGate. [Link]

-

The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. KoreaScience. [Link]

-

In vivo osteoarthritis target validation utilizing genetically-modified mice. PubMed. [Link]

Sources

- 1. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. invivochem.cn [invivochem.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Estrogen-related receptor γ is upregulated in liver cancer and its inhibition suppresses liver cancer cell proliferation via induction of p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vivo osteoarthritis target validation utilizing genetically-modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]

A Technical Guide to the Molecular Structure and Reactivity of 3-Fluoro-4'-nitrobenzophenone

Introduction

In the landscape of modern medicinal chemistry and materials science, benzophenone scaffolds serve as privileged structures, offering a versatile platform for the synthesis of complex molecular architectures. The strategic introduction of substituents onto the benzophenone core allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This guide focuses on a specific, yet highly significant derivative: 3-Fluoro-4'-nitrobenzophenone .

This molecule is a compelling subject for study due to the orthogonal reactivity conferred by its distinct functional groups. The presence of a fluorine atom, a powerful electron-withdrawing group, on one aromatic ring, and a nitro group, a strong deactivating group, on the other, bridged by a carbonyl moiety, creates a molecule with multiple, predictable sites for chemical transformation. Understanding the interplay of these groups is paramount for its effective utilization as a synthetic intermediate. This document provides an in-depth analysis of its structure, spectroscopic characteristics, and predictable reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental architecture of this compound consists of a central carbonyl group connecting a 3-fluorophenyl ring and a 4-nitrophenyl ring. The electron density distribution across the molecule is highly polarized due to the competing electron-withdrawing effects of the fluoro, nitro, and carbonyl groups.

Physicochemical Data Summary

While specific experimental data for this compound is not widely published, properties can be reliably inferred from closely related isomers and computational models. The data for the isomeric 4-Fluoro-4'-nitrobenzophenone provides a reasonable approximation.

| Property | Value (for isomer 4-Fluoro-4'-nitrobenzophenone) | Source |

| Molecular Formula | C₁₃H₈FNO₃ | [1] |

| Molecular Weight | 245.21 g/mol | [1] |

| Appearance | Expected to be a yellow or off-white solid | [2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | [2] |

| Topological Polar Surface Area | 62.9 Ų (Calculated for a related isomer) | [2] |

Spectroscopic Profile (Predicted)

A comprehensive understanding of a molecule's structure is validated through spectroscopic analysis. While a definitive spectrum requires experimental acquisition, the expected features can be predicted based on established principles of NMR and IR spectroscopy.[3]

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (7.0-8.5 ppm). The eight aromatic protons are chemically distinct. Protons on the 3-fluorophenyl ring will exhibit coupling to the fluorine atom (JHF) in addition to standard proton-proton coupling. The protons on the 4-nitrophenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring with strong electron-withdrawing groups.[4]

-

¹³C NMR: The carbon spectrum will display 13 distinct signals. The carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm. Carbons attached to fluorine will show a large one-bond coupling constant (¹JCF), which is a hallmark of fluorinated aromatic compounds.

-

IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands:

-

C=O Stretch: A strong, sharp peak around 1660-1680 cm⁻¹, typical for a diaryl ketone.

-

NO₂ Stretch: Two strong bands corresponding to the asymmetric (~1520-1540 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching of the nitro group.

-

C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks appearing above 3000 cm⁻¹.

-

Synthesis of this compound

The most direct and industrially scalable approach to synthesizing substituted benzophenones is the Friedel-Crafts acylation . This methodology involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). For this compound, two primary pathways are viable, with the choice depending on the commercial availability and reactivity of the starting materials.

Rationale for Pathway Selection

The chosen pathway involves the acylation of nitrobenzene with 3-fluorobenzoyl chloride.

-

Causality: Nitrobenzene is strongly deactivated towards electrophilic aromatic substitution. However, the Friedel-Crafts acylation is a robust reaction capable of overcoming this deactivation, albeit requiring more forcing conditions (e.g., higher temperatures or longer reaction times). The nitro group is a meta-director, but the reaction will preferentially occur at the para position due to steric hindrance at the positions ortho to the large nitro group. 3-Fluorobenzoyl chloride is a readily prepared precursor from 3-fluorobenzoic acid using reagents like thionyl chloride.[4]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative methodology and should be performed by trained personnel with appropriate safety precautions.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous nitrobenzene (1.2 equivalents).

-

Catalyst Addition: Cool the flask in an ice bath (0 °C). Carefully add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Acyl Chloride Addition: Once the catalyst has dissolved, add 3-fluorobenzoyl chloride (1.0 equivalent) dropwise via an addition funnel over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously pour it onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key functional components: the carbonyl group, the nitro-substituted ring, and the fluoro-substituted ring.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for nucleophilic addition.

-

Reduction to Secondary Alcohol: The carbonyl can be selectively reduced to a secondary alcohol, forming 3-Fluoro-4'-nitrodiphenylmethanol.

-

Expert Insight: The choice of reducing agent is critical to ensure chemoselectivity. A mild hydride donor like sodium borohydride (NaBH₄) is ideal as it readily reduces ketones but will not reduce the more resilient nitro group under standard conditions.[4] In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the nitro group.

-

Transformations of the Nitro Group

The nitro group is a versatile functional handle, primarily serving as a precursor to an amino group.

-

Reduction to Primary Amine: The conversion of the nitro group to an amine is one of the most valuable transformations of this molecule, yielding 3-Fluoro-4'-aminobenzophenone. This aniline derivative is a key building block for heterocycles, amides, and other functionalities common in pharmaceuticals.

-

Trustworthy Protocol (Stannous Chloride Reduction): Reduction with stannous chloride (SnCl₂) in an acidic medium is a classic and reliable method for this conversion.[5]

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-5.0 eq).

-

Add concentrated hydrochloric acid and heat the mixture to 50-60 °C.

-

After reaction completion (monitored by TLC), cool and neutralize with a strong base (e.g., 3M NaOH) to precipitate tin salts.

-

Filter the mixture and extract the aqueous layer with an organic solvent to isolate the amine product.

-

-

Alternative Method (Catalytic Hydrogenation): A cleaner and often higher-yielding method is catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[5] This method is highly chemoselective for the nitro group and avoids the use of heavy metal reagents.

-

Reactivity of the Aromatic Rings

-

Nucleophilic Aromatic Substitution (SNA_r_): The fluorine-substituted ring is a potential site for SNA_r_. For this reaction to be efficient, the aromatic ring must be "activated" by strong electron-withdrawing groups positioned ortho or para to the leaving group (fluorine).[6] In this compound, the activating nitro group is on the distal ring. Its electron-withdrawing effect is transmitted through the carbonyl bridge, but this is significantly weaker than direct conjugation. Therefore, SNA_r at the fluorine position will require harsh conditions (high temperature, strong nucleophile) and may be less facile compared to systems like 3-chloro-4-fluoronitrobenzene, where the nitro and halo groups are on the same ring.[7][8]

-

Electrophilic Aromatic Substitution (EAS): Both rings are significantly deactivated towards electrophilic attack. The 4'-nitrophenyl ring is strongly deactivated by both the nitro and carbonyl groups. The 3-fluorophenyl ring is deactivated by both the fluorine (via induction) and the carbonyl group. Therefore, forcing conditions would be required for any EAS reaction, and regioselectivity would be complex to predict.

Applications in Research and Development

The true value of this compound lies in its role as a versatile building block for synthesizing more complex, high-value molecules.

-

Pharmaceutical Synthesis: The derived 3-Fluoro-4'-aminobenzophenone is a precursor for many therapeutic agents. The aniline moiety can be used to construct heterocyclic rings (e.g., quinazolines, benzodiazepines) or act as a handle for amide coupling. The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby improving cell permeability.[9]

-

Agrochemicals: Similar to pharmaceuticals, the structural motifs accessible from this intermediate are relevant in the design of modern herbicides and pesticides.[7][10]

-

Materials Science: The rigid, conjugated benzophenone core can be incorporated into polymers and dyes. Further functionalization can lead to materials with unique photophysical or thermal properties.[11]

Conclusion

This compound is a molecule of significant synthetic potential, characterized by a well-defined and predictable reactivity profile. The strategic placement of the fluoro, nitro, and carbonyl functionalities allows for selective, high-yield transformations at different sites within the molecule. By understanding the principles of chemoselectivity—such as the use of mild reducing agents to target the ketone or robust methods to reduce the nitro group—researchers can effectively leverage this compound as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge and practical protocols to unlock its full potential in the laboratory and beyond.

References

-

PubChem. (n.d.). 3-Fluoro-4-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-nitrobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Fluoro-3,4-dihydroxy-5-nitrobenzophenone. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Fluoro-4-nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Chemical Synthesis with 3-Fluoro-4-nitrophenol: Applications and Sourcing. Retrieved from [Link]

-

ResearchGate. (2015). Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Fluoro-4-nitrobenzaldehyde: Properties, Applications, and Sourcing. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Demand for 3-Fluoro-4-nitrobenzaldehyde: A Key Chemical Research Reagent. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitrobenzotrifluoride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-FLUORO-4'-NITROBENZOPHENONE. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-nitrophenol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes. Retrieved from [Link]

-

NIST. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-fluoro-4'-nitrobenzophenone. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. gcms.cz [gcms.cz]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

A Theoretical and Synthetic Exploration of 3-Fluoro-4'-nitrobenzophenone: A Technical Guide for Chemical Researchers

This technical guide provides a comprehensive theoretical analysis and a prospective synthetic pathway for 3-Fluoro-4'-nitrobenzophenone, a molecule of interest for its potential applications in medicinal chemistry and materials science. Given the limited availability of experimental data on this specific compound, this document leverages high-level computational chemistry to predict its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the nuanced characteristics of substituted benzophenones.

Introduction: The Significance of the Benzophenone Scaffold

Benzophenone and its derivatives are a cornerstone in photochemistry and are increasingly recognized for their diverse biological activities and material properties. The introduction of specific substituents, such as halogens and nitro groups, can significantly modulate their electronic structure, reactivity, and biological interactions. The target molecule, this compound, combines three key structural motifs:

-

The Benzophenone Core: A robust and photochemically active diaryl ketone structure.

-

A Nitro Group (-NO2): A strong electron-withdrawing group known to influence electronic properties, enhance antimicrobial activity in many compounds, and is a common feature in molecules with nonlinear optical (NLO) properties[1][2].

-

A Fluorine Atom (-F): A bioisostere for hydrogen that can enhance metabolic stability, binding affinity, and membrane permeability in drug candidates[3].

The specific meta-position of the fluorine atom relative to the carbonyl bridge presents a unique electronic and steric environment compared to its more commonly studied ortho- and para-isomers. This guide aims to provide a foundational understanding of this under-explored molecule.

Proposed Synthesis and Regiochemical Considerations

The synthesis of unsymmetrically substituted benzophenones is most commonly achieved via the Friedel-Crafts acylation. However, the placement of the substituents in this compound presents a significant synthetic challenge.

Analysis of Synthetic Routes

A direct Friedel-Crafts acylation of nitrobenzene with 3-fluorobenzoyl chloride is not feasible. The nitro group is a powerful deactivating substituent that renders the aromatic ring too electron-poor to undergo acylation under standard conditions[4].

A more plausible, though indirect, approach is the Friedel-Crafts acylation of fluorobenzene with 4-nitrobenzoyl chloride. Fluorine is an ortho-, para-directing deactivator. Therefore, this reaction is expected to predominantly yield the para-substituted isomer (4-Fluoro-4'-nitrobenzophenone) and the ortho-substituted isomer (2-Fluoro-4'-nitrobenzophenone) as a minor product. The desired meta-isomer (this compound) would likely be formed in very low, if any, yield[5][6][7].

While challenging, this route is presented as a classical approach, with the acknowledgment that advanced separation techniques would be necessary to isolate the target compound. More regioselective, modern synthetic methods, such as a Suzuki or other palladium-catalyzed cross-coupling reactions, would be a more targeted but complex alternative for future exploration.

Proposed Synthetic Workflow

The proposed synthesis involves two main stages: the preparation of the acylating agent, 4-nitrobenzoyl chloride, followed by the Friedel-Crafts acylation of fluorobenzene.

Detailed Experimental Protocol (Prospective)

Protocol 1: Synthesis of 4-Nitrobenzoyl Chloride [4][8][9][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 4-nitrobenzoic acid (1 equivalent).

-

Reagent Addition: Add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization from an anhydrous solvent like carbon tetrachloride to yield a pale-yellow solid.

Protocol 2: Friedel-Crafts Acylation of Fluorobenzene [5][6][11][12]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) (1.1-1.5 equivalents) in an excess of dry fluorobenzene, which acts as both the solvent and reactant. Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve the synthesized 4-nitrobenzoyl chloride (1 equivalent) in a minimal amount of dry fluorobenzene and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS.

-

Quenching: Cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers requiring purification by column chromatography to isolate the this compound.

Theoretical Characterization: A Computational Deep Dive

All theoretical calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, a widely accepted level of theory for such molecules.

Molecular Geometry